molecular formula C10H10O3 B2512814 rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylicacid CAS No. 2460739-73-3

rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylicacid

Cat. No.: B2512814
CAS No.: 2460739-73-3
M. Wt: 178.187
InChI Key: XAZCDGLACKFUCI-DTWKUNHWSA-N
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Description

rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a unique structure with a hydroxy group and a carboxylic acid group attached to an indene ring system. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers in the target product. The raw materials for this route are widely available and cost-effective, making it suitable for large-scale industrial production .

Industrial Production Methods

The industrial production of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves a similar approach, with a focus on optimizing reaction conditions to achieve high yield and optical purity. The process features a reasonable route, simple operation, and mild reaction conditions, ensuring high atom economy and low production costs .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound’s chiral centers contribute to its stereoselective interactions, influencing its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid stands out due to its unique indene ring system, which imparts distinct chemical properties and reactivity. The presence of both hydroxy and carboxylic acid groups enhances its versatility in various chemical transformations, making it a valuable compound in synthetic chemistry and research applications.

Properties

IUPAC Name

(1S,3R)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZCDGLACKFUCI-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2[C@@H]1O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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